molecular formula C6H6ClNO2 B1301098 3,5-Dimethylisoxazole-4-carbonyl chloride CAS No. 31301-45-8

3,5-Dimethylisoxazole-4-carbonyl chloride

Cat. No. B1301098
CAS RN: 31301-45-8
M. Wt: 159.57 g/mol
InChI Key: MPYGFFPGJMGVSW-UHFFFAOYSA-N
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Description

3,5-Dimethylisoxazole-4-carbonyl chloride is a chemical compound that serves as a versatile intermediate in organic synthesis. It is related to isoxazole derivatives, which are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring. These derivatives are of interest due to their potential applications in various chemical reactions and their presence in biologically active molecules.

Synthesis Analysis

The synthesis of isoxazole derivatives, including those related to 3,5-dimethylisoxazole-4-carbonyl chloride, can be achieved through various methods. For instance, 3,5-dimethylisoxazole can be alkylated to produce 3-methyl-5-alkylisoxazoles using sodium amide in liquid ammonia, as demonstrated in one study . Additionally, 3,5-dimethyl-4-iodoisoxazole has been shown to undergo palladium-catalyzed coupling with arylboronic acids and organostannanes to form 4-aryl-3,5-dimethylisoxazoles, which can be further transformed into 3-aryl-2,4-pentanediones .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives has been extensively studied using computational methods. Density functional theory (DFT) calculations have been employed to determine the optimized geometry, vibrational analysis, electronic properties, and other structural properties of compounds such as 3,5-dimethylisoxazole and its chloromethyl derivative . These studies provide valuable insights into the molecular structure and potential reactivity of these compounds.

Chemical Reactions Analysis

Isoxazole derivatives participate in a variety of chemical reactions. For example, 3,5-dimethylisoxazole has been reported to react with carbonyl compounds to yield various products depending on the reaction conditions and the nature of the carbonyl compound . The reaction with methyl benzoate, for instance, produces 3-methyl-5-(benzoylmethyl)isoxazole, while reactions with ketones and aldehydes give 3-methyl-5-(2-hydroxyalkyl)isoxazoles. These reactions are regiospecific and can be further manipulated to produce alkoxy derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. Theoretical studies have provided insights into the electronic properties and local reactivity descriptors of these compounds . For example, the molecular electrostatic potential and the hyperpolarizability of these molecules have been calculated, indicating differences in reactivity and nonlinear optical activity upon structural modification, such as the addition of a chloromethyl group .

Scientific Research Applications

  • BET Bromodomain Inhibitors

    • Application: 3,5-Dimethylisoxazole derivatives have been optimized to develop potent inhibitors of the BET (bromodomain and extra terminal domain) bromodomain family .
  • Preparation of 4-(3-oxoalkyl)isoxazole

    • Application: 4-Chloromethyl-3,5-dimethylisoxazole, which can be synthesized from 3,5-Dimethylisoxazole-4-carbonyl chloride, has been used in the preparation of 4-(3-oxoalkyl)isoxazole .
  • Preparation of (E)-3,5-dimethyl-4-(2-(thiophene-3-yl)vinyl)isoxazole

    • Application: 4-Chloromethyl-3,5-dimethylisoxazole, which can be synthesized from 3,5-Dimethylisoxazole-4-carbonyl chloride, has been used in the preparation of (E)-3,5-dimethyl-4-(2-(thiophene-3-yl)vinyl)isoxazole .
  • Z-Stereoselective Horner-Wadsworth-Emmons Reaction

    • Application: 3,5-Dimethylisoxazole derivatives have been used in the Z-stereoselective Horner-Wadsworth-Emmons reaction .
  • Hypoglycemic Activity

    • Application: 3,5-Dimethylisoxazole derivatives have shown hypoglycemic activity .
  • General Research Chemical

    • Application: 3,5-Dimethylisoxazole-4-carbonyl chloride is a useful research chemical .

Safety And Hazards

3,5-Dimethylisoxazole-4-carbonyl chloride is classified as a dangerous substance. It can cause severe skin burns and eye damage . It may also be corrosive to metals . Safety measures include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

3,5-dimethyl-1,2-oxazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-3-5(6(7)9)4(2)10-8-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYGFFPGJMGVSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371242
Record name 3,5-dimethylisoxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylisoxazole-4-carbonyl chloride

CAS RN

31301-45-8
Record name 3,5-dimethylisoxazole-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethylisoxazole-4-carbonyl Chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AS Kalgutkar, HT Nguyen, ADN Vaz, A Doan… - Drug Metabolism and …, 2003 - ASPET
The 3-unsubstituted isoxazole ring in the anti-inflammatory drug leflunomide undergoes a unique N–O bond cleavage to the active α-cyanoenol metabolite A771726, which resides in …
Number of citations: 136 dmd.aspetjournals.org
FP Doyle, JC Hanson, AAW Long… - Journal of the Chemical …, 1963 - pubs.rsc.org
WE have previously reported the preparation of 3-and 6-phenylisoxazole-4-carboxylic acid and many of their alkyl and halogen derivatives1 Reaction of the acid chlorides with 6-…
Number of citations: 7 pubs.rsc.org
JP Bullous - 2014 - repository.lboro.ac.uk
3-acyltetramic acids, such as reutericyclin, belong to a group of natural products which contain a 5-membered pyrrolidine-2,4-dione heterocycle with an acyl group at the 3-position. …
Number of citations: 3 repository.lboro.ac.uk
V Haller - 2023 - ub01.uni-tuebingen.de
The aim of this thesis was the design and synthesis of novel p38α MAPK inhibitors to gain a better understanding of the SAR and the interaction of the type I ½ residues with the R-spine. …
Number of citations: 3 ub01.uni-tuebingen.de
Z Pan, X Li, Y Wang, Q Jiang, L Jiang… - Journal of Medicinal …, 2020 - ACS Publications
Bromodomain-containing protein 4 (BRD4) and histone deacetylases (HDAC) are both attractive epigenetic targets in cancer and other chronic diseases. Based on the integrated …
Number of citations: 59 pubs.acs.org

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